Methyl 5-chloro-1,2-benzoxazole-3-carboxylate
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Overview
Description
Methyl 5-chloro-1,2-benzoxazole-3-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylate ester group at the 3-position of the benzoxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylate precursors. One common method includes the reaction of 2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as nano-ZnO and solvents like dimethylformamide (DMF) are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The benzoxazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Ester hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions at reflux temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products:
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Ester hydrolysis: Formation of 5-chloro-1,2-benzoxazole-3-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced benzoxazole derivatives.
Scientific Research Applications
Methyl 5-chloro-1,2-benzoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
- Methyl 5-methyl-1,2-benzoxazole-3-carboxylate
- Methyl 5-bromo-1,2-benzoxazole-3-carboxylate
- Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate
Comparison: Methyl 5-chloro-1,2-benzoxazole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methyl, bromo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 5-chloro-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMETVHIDUKZLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-36-1 |
Source
|
Record name | methyl 5-chloro-1,2-benzoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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